Cas no 842140-42-5 (4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene)

4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene structure
842140-42-5 structure
Product Name:4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
CAS-nummer:842140-42-5
MF:C10H10BrF
MW:229.088805675507
CID:872062
PubChem ID:2756992
Update Time:2025-05-19

4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene Chemische en fysische eigenschappen

Naam en identificatie

    • 4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene
    • 2-Bromo-3-(4-fluoro-3-methylphenyl)-1-propene
    • 2-Bromo-3-(4-fluoro-3-methylphenyl)prop-1-ene
    • 4-(2-bromoprop-2-enyl)-1-fluoro-2-methylbenzene
    • AKOS016016743
    • 5-(2-Bromoallyl)-2-fluorotoluene
    • DTXSID00373680
    • MFCD06201213
    • 842140-42-5
    • 4-(2-bromoallyl)-1-fluoro-2-methylbenzene
    • MDL: MFCD06201213
    • Inchi: 1S/C10H10BrF/c1-7-5-9(6-8(2)11)3-4-10(7)12/h3-5H,2,6H2,1H3
    • InChI-sleutel: CMBIVJQDJVCAMN-UHFFFAOYSA-N
    • LACHT: BrC(=C)CC1C=CC(=C(C)C=1)F

Berekende eigenschappen

  • Exacte massa: 227.99499g/mol
  • Monoisotopische massa: 227.99499g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 2
  • Complexiteit: 167
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 0Ų

Experimentele eigenschappen

  • Dichtheid: 1.369
  • Kookpunt: 248.7°C at 760 mmHg
  • Vlampunt: 107.4°C
  • Brekindex: 1.54
  • LogboekP: 3.58520

4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene Beveiligingsinformatie

4-(2-bromoprop-2-en-1-yl)-1-fluoro-2-methylbenzene Prijsmeer >>

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